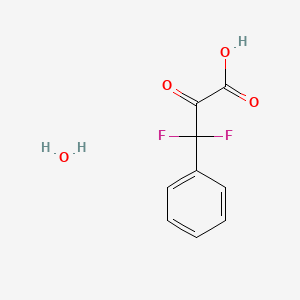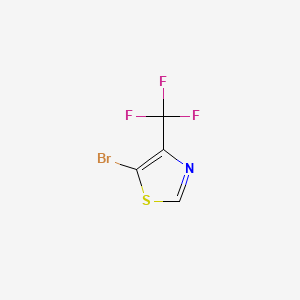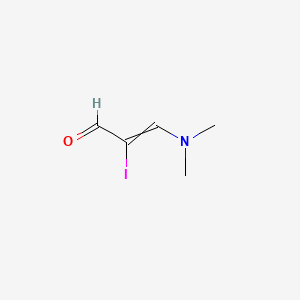
6-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole (6-F-TMDI) is a novel fluorinated indole derivative that has recently been synthesized and studied for its potential biomedical applications. 6-F-TMDI has been shown to possess unique properties such as increased solubility and stability in aqueous solutions, making it an attractive candidate for use in a variety of biomedical applications. This article will provide an overview of 6-F-TMDI, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Indole Synthesis and Classification : The synthesis and functionalization of indoles, including fluorinated derivatives, have significant implications in medicinal chemistry. Indole structures are key in a wide range of bioactive molecules. A comprehensive framework classifies indole syntheses into nine strategic approaches, emphasizing the versatility and importance of indole derivatives in drug development and synthetic organic chemistry (Taber & Tirunahari, 2011).
Fluorophores in Molecular Imaging : Fluorinated compounds, such as fluorophores, play a crucial role in molecular imaging, aiding in cancer diagnosis and treatment monitoring. Despite potential toxicity concerns, their development and application, particularly in in vivo imaging, underscore the importance of fluorinated molecules in biomedical research (Alford et al., 2009).
Fluorinated Pyrimidines in Cancer Chemotherapy : The clinical applications of fluorinated pyrimidines, such as 5-fluorouracil (5-FU), highlight the critical role of fluorinated compounds in therapeutic interventions. These compounds are pivotal in the palliation of advanced cancers, demonstrating the significance of fluorine substitution in enhancing pharmaceutical efficacy (Heidelberger & Ansfield, 1963).
Polytetrafluoroethylene (PTFE) Synthesis : The synthesis and characterization of fluoropolymers, such as PTFE, illustrate the wide-ranging applications of fluorinated materials beyond pharmaceuticals. These materials' chemical inertness and thermal stability have led to their use in various industrial applications, highlighting the versatility of fluorinated compounds (Puts, Crouse, & Améduri, 2019).
Fluorinated Liquid Crystals : The unique properties conferred by fluorine atoms in liquid crystals demonstrate the element's role in material science. Fluorinated liquid crystals exhibit remarkable modifications in physical properties, underscoring fluorine's impact on the development of advanced materials with specific applications in displays and electronic devices (Hird, 2007).
Safety and Hazards
properties
IUPAC Name |
6-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)12-7-9-5-6-10(16)8-11(9)17-12/h5-8,17H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTMYMRIYSNMNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681934 |
Source


|
| Record name | 6-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole | |
CAS RN |
1256358-98-1 |
Source


|
| Record name | 1H-Indole, 6-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

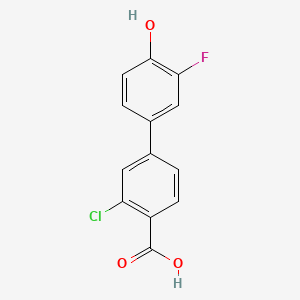
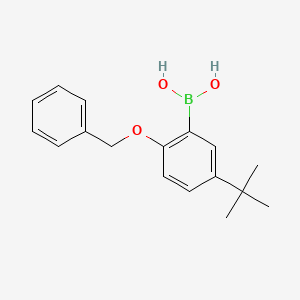
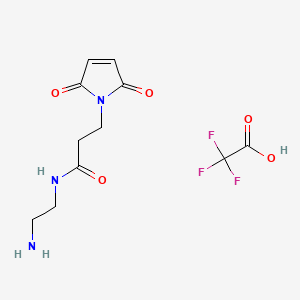
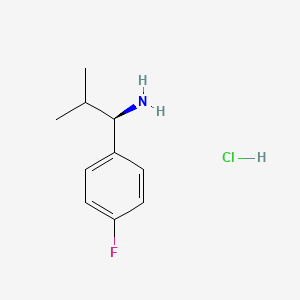

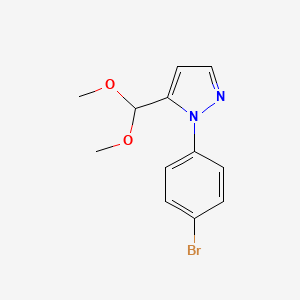
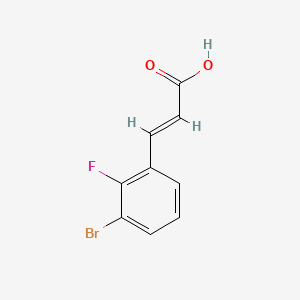
![Tert-butyl 3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B578684.png)
